Product packaging for Bicyclo[6.2.0]deca-2,4,6-triene(Cat. No.:CAS No. 36093-14-8)

Bicyclo[6.2.0]deca-2,4,6-triene

Cat. No.: B14674434
CAS No.: 36093-14-8
M. Wt: 132.20 g/mol
InChI Key: ZKRGCPOEKOWUKM-UHFFFAOYSA-N
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Description

Bicyclo[6.2.0]deca-2,4,6-triene is a fundamental hydrocarbon of significant theoretical interest in organic chemistry and materials science. Its fused ring system, comprising a cyclooctatetraene and a cyclobutadiene moiety, presents a fascinating case study for exploring the limits of aromaticity and electronic structure . Researchers are particularly interested in this compound because both of its component rings are individually antiaromatic, yet when fused together, they can counteract each other, leading to unique electronic properties . The molecule can adopt an average planar structure at room temperature with a very low energy barrier to a non-planar "tub" conformation, and it exhibits alternating bond lengths, distinguishing it from classic aromatic compounds . This compound appears as a red-orange oil under standard conditions but can form orange-red crystals at low temperatures (-78 °C) . It is sensitive to oxygen and dimerizes upon heating to 100°C, requiring careful handling and storage under inert atmospheres for research purposes . Its primary research value lies in its role as a model system for computational and experimental studies on antiaromaticity, ring strain, and pericyclic reactions . Furthermore, it serves as a key precursor in synthetic chemistry, for example, in the formation of derivatives like 9,10-diphenyl compounds and transition metal complexes, such as its violet crystalline iron tricarbonyl complex . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B14674434 Bicyclo[6.2.0]deca-2,4,6-triene CAS No. 36093-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36093-14-8

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[6.2.0]deca-2,4,6-triene

InChI

InChI=1S/C10H12/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6,9-10H,7-8H2

InChI Key

ZKRGCPOEKOWUKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of Bicyclo 6.2.0 Deca 2,4,6 Triene

Pericyclic Rearrangements of Bicyclo[6.2.0]deca-2,4,6-triene Systems

Thermal Electrocyclic Transformations

The thermal behavior of this compound is characterized by a series of pericyclic rearrangements, primarily electrocyclic reactions driven by the redistribution of π and σ electrons to achieve more stable isomeric forms. These transformations are governed by the principles of orbital symmetry conservation.

The cis-isomer of this compound is known to undergo thermal reorganization. One significant pathway is its conversion into trans-bicyclo[4.4.0]deca-2,4,7-triene. archive.org This process is thought to proceed through an intermediate, cis,cis,cis,trans-cyclodeca-1,3,5,7-tetraene, which is formed via an 8π-electron electrocyclization. archive.org This intermediate subsequently undergoes further rearrangement.

Another documented valence isomerization is the 6π → 4π + 2σ electrocyclic ring closure. acs.org This type of reaction is analogous to the electrocyclization observed in 1,3,5-cyclooctatriene. acs.org In this pathway, the hexatriene portion of the molecule closes to form a new bicyclic system. However, this specific isomerization for cis-bicyclo[6.2.0]deca-2,4,6-triene is reported to be thermodynamically unfavorable. acs.org

Furthermore, the trans-isomer of this compound rapidly interconverts with cis,cis,cis,trans-cyclodeca-1,3,5,7-tetraene at 48°C, with a slight preference for the bicyclic form. archive.org

The study of the thermal reorganization of cis-bicyclo[6.2.0]deca-2,4,6-triene provides insight into the energetics of both symmetry-allowed and non-allowed electrocyclic reactions. acs.orgacs.org Specifically, the 6π + 2σ → 8π process has been investigated. acs.orgacs.org

The 6π → 4π + 2σ valence isomerization of the cis-isomer has been shown to be thermodynamically unfavorable by 2.3 kcal/mol at 45 °C. acs.org This energetic barrier highlights the relative stability of the starting bicyclic triene compared to its more strained valence isomer that would result from this specific ring-closure pathway.

Reaction PathwayIsomerTemperature (°C)ΔG (kcal/mol)
6π → 4π + 2σ Valence Isomerizationcis-Bicyclo[6.2.0]deca-2,4,6-triene45+2.3

This table presents the Gibbs free energy change for the specified electrocyclic reaction, indicating its thermodynamic unfavorability.

Photochemical Reorganizations and Cyclizations

The photochemistry of this compound and its radical cation has been investigated, revealing pathways for ring opening. researchgate.netacs.org Matrix photoionization of this compound leads directly to the formation of decapentaene radical cation isomers. researchgate.netacs.org This indicates a facile photoinduced electrocyclic ring-opening process.

The successive photochemical ring opening of multicyclic C10H12 radical cations, including the this compound cation, proceeds readily to give all-trans-decapentaene cation. researchgate.net This transformation occurs through a series of sigmatropic shifts and electrocyclic ring openings, which are predicted to be favorable for radical cation excited states. researchgate.netacs.org The process involves the cleavage of sigma bonds and the formation of a fully conjugated open-chain system upon irradiation.

Starting MaterialConditionsProductReaction Type
This compoundMatrix PhotoionizationDecapentaene radical cationPhotoinduced Ring Opening
Multicyclic C10H12 radical cationsSelective Irradiationall-trans-Decapentaene cationSequential Ring Opening

This table summarizes the observed photochemical ring-opening reactions of this compound and related species.

Stereochemical Control in Photochemical Reactions

The stereochemical outcome of photochemical reactions involving conjugated trienes is governed by the principles of orbital symmetry. For electrocyclic reactions, the Woodward-Hoffmann rules predict stereochemical pathways based on the number of π-electrons involved. Photochemical electrocyclic ring closures of 6π-electron systems, such as the triene moiety in this compound, are predicted to proceed via a conrotatory motion of the termini of the π-system. Conversely, the photochemical ring-opening is also expected to follow a conrotatory path masterorganicchemistry.com.

The stereospecificity of these reactions is highly dependent on factors such as steric hindrance and the specific geometry of the transition state researchgate.net. In related systems, the photolytic ring opening of cyclic dienes has been shown to yield a specific triene geometry that is determined by the preferred conformation of the starting material in its ground state researchgate.net. Furthermore, studies on the radical cation of this compound, generated via matrix photoionization, show that it undergoes photochemical rearrangement into various isomers of decapentaene cation. This transformation proceeds through a sequence of sigmatropic shifts and electrocyclic ring openings, which are predicted to be favorable pathways for excited-state radical cations jst.go.jp. The specific stereochemistry of the final products is a direct consequence of the allowed symmetry-controlled reaction pathways jst.go.jp.

Influence of Conformational Dynamics on Photochemistry

The conformational flexibility of a polyene system plays a critical role in determining its photochemical reactivity. The distribution of ground-state conformers can influence which photochemical pathways are accessible and the relative quantum yields of different products wikipedia.org. For this compound, the fused ring system inherently restricts some conformational mobility compared to an acyclic triene. However, the eight-membered ring is not rigid and can adopt different conformations, which in turn affects the orientation of the conjugated triene portion wikipedia.org.

The photochemistry of a molecule is dictated by the topography of its excited-state potential energy surface. Computational studies on related strained molecules show that the minimum energy path from the Franck-Condon region on the first excited state (S1) leads directly to specific photochemical reactions, such as electrocyclic ring-opening khanacademy.org. The shape of this surface is a function of the molecule's conformational possibilities. For the related Bicyclo[6.2.0]decapentaene, calculations show a very low energy barrier for the molecule to adopt a non-planar "tub" shape from its average planar structure, indicating significant conformational flexibility ebsco.com. This dynamic behavior suggests that the photochemical outcomes of this compound are likely influenced by a subtle interplay between its accessible ground-state conformations and the energetic pathways available on the excited-state surface.

Sigmatropic Shifts and Rearrangements in Bridged Polyenes

This compound and its derivatives are known to undergo thermally induced pericyclic reactions, including sigmatropic shifts and electrocyclic rearrangements. A key transformation is the 6π electrocyclic ring closure, which is analogous to the well-studied valence isomerization of 1,3,5-cyclooctatriene to bicyclo[4.2.0]octa-2,4-diene organic-chemistry.org. The thermal reorganization of cis-Bicyclo[6.2.0]deca-2,4,6-triene involves a 6π + 2σ to 8π electrocyclic reaction nih.gov. This type of valence isomerization is thermodynamically unfavorable by approximately 2.3 kcal/mol at 45 °C, indicating a delicate energetic balance between the bicyclic and monocyclic forms organic-chemistry.org.

The photochemical rearrangement of the this compound radical cation into decapentaene cation isomers proceeds through a series of sigmatropic shifts and electrocyclic ring openings jst.go.jp. In related systems, thermal rearrangements have been observed to occur via [1,7a] sigmatropic hydrogen shifts, leading to isomerization researchgate.net. These rearrangements are classic examples of pericyclic reactions, where the stereochemical course is dictated by orbital symmetry rules masterorganicchemistry.com.

Intermolecular Cycloaddition Reactions with this compound

Intermolecular cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful methods for forming cyclic compounds wikipedia.org. In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring wikipedia.org. The triene system within this compound contains a conjugated diene moiety, suggesting it could potentially participate in such reactions.

However, based on the available literature, specific examples of cis-Bicyclo[6.2.0]deca-2,4,6-triene participating as either the diene or dienophile component in an intermolecular cycloaddition reaction are not well-documented. While higher-order cycloadditions like the [6+4] reaction are known for other trienes such as tropone, they often suffer from a lack of periselectivity, leading to multiple products and modest yields. The reactivity of this compound appears to be dominated by intramolecular rearrangements and complexation with organometallic reagents rather than intermolecular cycloadditions.

Organometallic Complexation and Subsequent Reactivity

Formation and Characterization of Palladium(II) Complexes of Bicyclic Trienes

cis-Bicyclo[6.2.0]deca-2,4,6-triene reacts with palladium(II) precursors to form stable coordination complexes. Specifically, the reaction with bis(benzonitrile)palladium(II) chloride, PdCl₂(C₆H₅CN)₂, yields the η⁴-polyolefin complex, [(2,3,6,7-η⁴-Bicyclo[6.2.0]deca-2,4,6-triene)PdCl₂] researchgate.net. In this complex, the palladium atom is coordinated to two of the three double bonds of the triene ligand. This complex can be subsequently converted to a 3-methoxy substituted derivative through reaction with methanol researchgate.net.

Iron Carbonyl Complexes of this compound and Related Ligands

The reaction of cis-Bicyclo[6.2.0]deca-2,4,6-triene with diiron nonacarbonyl, Fe₂(CO)₉, in ether at room temperature produces several organometallic products that can be separated by chromatography researchgate.net. One of the major products, obtained in 23% yield, is a hexacarbonyl diiron complex with the formula C₁₀H₁₂Fe₂(CO)₆. Spectroscopic data (PMR and IR) indicate that in this molecule, an Fe-Fe bonded Fe₂(CO)₆ group is attached to the triene portion of the original bicyclic ligand researchgate.net.

Another product isolated from this reaction is a tricarbonyliron complex, C₁₀H₁₂Fe(CO)₃. This complex is also formed upon heating the C₁₀H₁₂Fe₂(CO)₆ compound in refluxing toluene. Structural analysis revealed that this is not a simple adduct of the original ligand, but rather the Fe(CO)₃ adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene, a molecule that has not been isolated in its free state researchgate.net. Further, more exotic products have also been identified from this complex reaction mixture using X-ray crystallography.

Products from the Reaction of cis-Bicyclo[6.2.0]deca-2,4,6-triene with Fe₂(CO)₉
Product DesignationMolecular FormulaStructural DescriptionNotes
Compound (A)C₁₀H₁₂Fe₂(CO)₆Fe₂(CO)₆ group with an Fe-Fe bond attached to the triene ligand.Obtained in 23% yield from the initial reaction.
Compound (B)C₁₀H₁₂Fe(CO)₃Fe(CO)₃ adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene.Obtained from the initial reaction and by heating Compound (A).

Research on Analogues and Substituted Bicyclo 6.2.0 Deca 2,4,6 Triene Derivatives

Synthesis and Reactivity of Ring-Modified and Substituted Analogues

The synthesis of the parent cis-bicyclo[6.2.0]deca-2,4,6-triene can be achieved from cyclooctatetraene (B1213319). This involves a reduction with lithium in liquid ammonia followed by reaction with 1,2-dibromoethane. osti.gov The resulting triene can be deprotonated with a strong base like potassium amide in liquid ammonia to form the bicyclo[6.2.0]deca-1,3,5,7-tetraene dipotassium salt. osti.gov

Substituted analogues have also been synthesized, although systematic studies are limited. For instance, 9,10-diphenylbicyclo[6.2.0]decapentaene has been prepared. wikipedia.org The synthesis of the highly unsaturated bicyclo[6.2.0]decapentaene, an isomer of naphthalene and azulene, proceeds through a multi-step sequence starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. wikipedia.org This involves photochemical irradiation, reduction, and elimination steps. wikipedia.org

The reactivity of cis-bicyclo[6.2.0]deca-2,4,6-triene with organometallic reagents has been investigated. Reaction with diiron nonacarbonyl at room temperature yields a mixture of products, including a complex where an Fe₂(CO)₆ group is attached to the triene system and a rearranged tricyclo[4.4.0.0²,⁵]deca-7,9-diene iron tricarbonyl adduct. researchgate.net Similarly, reaction with palladium chloride leads to the formation of a dimeric palladium complex, which can be converted to a 3-methoxy substituted derivative upon treatment with methanol. researchgate.net

The thermal reactivity of substituted bicyclic systems provides insights into reaction pathways. For example, the thermolysis of the sodium salt of the tosylhydrazone derived from bicyclo[6.1.0]nona-2,4,6-triene-exo-9-carboxaldehyde leads to a mixture of products including trans-9,10-dihydronaphthalene and bicyclo[4.2.2]deca-2,4,7,9-tetraene, highlighting the complex rearrangements that can occur. lookchem.com

Table 1: Synthesis and Reactivity of Bicyclo[6.2.0]deca-2,4,6-triene and its Analogues

Compound/AnalogueStarting Material(s)Key Reagents/ConditionsProduct(s)Reference(s)
cis-Bicyclo[6.2.0]deca-2,4,6-trieneCyclooctatetraene1. Li, liq. NH₃2. 1,2-Dibromoethanecis-Bicyclo[6.2.0]deca-2,4,6-triene osti.gov
Bicyclo[6.2.0]decapentaeneBicyclo[4.2.0]octa-3,7-diene-2,5-dione1. UV irradiation2. LiAlH₄3. Bromide/Mesylate, then KOBu-t4. HeatBicyclo[6.2.0]decapentaene wikipedia.org
C₁₀H₁₂Fe₂(CO)₆ and Tricyclo[4.4.0.0²,⁵]deca-7,9-diene-Fe(CO)₃cis-Bicyclo[6.2.0]deca-2,4,6-trieneFe₂(CO)₉Mixture of iron carbonyl complexes researchgate.net
[(η⁴-polyolefin)PdCl]₂cis-Bicyclo[6.2.0]deca-2,4,6-trienePdCl₂(C₆H₅CN)₂Dimeric palladium complex researchgate.net

Stereoelectronic Influence of Substituents on Pericyclic Selectivity

The stereochemical outcome of pericyclic reactions is governed by the principles of orbital symmetry. Substituents can exert significant stereoelectronic influence, altering the activation energies and favoring specific pathways. While detailed studies focused solely on this compound are not abundant, research on related systems provides valuable insights.

Computational studies on the thermal rearrangements of bicyclo[n.1.0]polyenes, such as 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene, have shown that cyano substituents can significantly reduce the activation energy for reactions proceeding through a singlet biradical intermediate. nih.gov These studies also highlight that the stereoselectivity of rearrangements can be of dynamic origin rather than purely a consequence of pericyclic selection rules. nih.gov For instance, the rearrangement of the dicyano derivative to 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene proceeds with a preferred stereochemistry corresponding to a 1,3-migration with retention of configuration. nih.gov

The thermal isomerization of cis-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene* to its trans isomer, which involves an electrocyclic ring-opening to a hexatriene intermediate followed by ring-closure, demonstrates the interplay of steric and electronic factors in determining the stereochemical course of the reaction. researchgate.net In the context of cycloadditions, the regioselectivity is influenced by the electronic nature of substituents on both the diene and dienophile.

The study of the thermal reorganization of cis-bicyclo[6.2.0]deca-2,4,6-triene itself revealed the formation of a small amount of a product resulting from a formally "non-allowed" thermal 6π + 2σ → 8π electrocyclic reaction, indicating that while orbital symmetry rules are powerful predictors, alternative pathways can be accessible under certain conditions.

Heteroatom-Containing Bicyclic Systems

The incorporation of heteroatoms into the bicyclo[6.2.0]decane framework creates analogues with modified electronic properties and reactivity. The synthesis of such systems often involves cycloaddition reactions.

A thermal [2+2] cycloaddition of allenynes bearing a phenylsulfonyl group provides a route to bicyclo[m.2.0] systems, including the successful construction of bicyclo[6.2.0]deca-1,8-dienes. nih.gov This methodology has been extended to the synthesis of the corresponding oxa- and aza-bicyclo[m.2.0] frameworks. nih.gov

Rhodium-catalyzed intramolecular hetero-[6+2]-type ring-closing reactions of allenylazetidine-alkynes have been shown to produce azabicyclo[6.4.0]dodecatriene derivatives through C-C bond cleavage of the azetidine ring. researchgate.net This strategy is also applicable to the formation of the corresponding oxa-analogues. researchgate.net

Furthermore, the synthesis of a novel 3-oxa-bicyclo[6.2.0]deca-1(10),8-dien-4-one derivative has been reported, showcasing the construction of heteroatom-containing bicyclic systems through a sequence of reactions including etherification, reduction, amidation, imination, and a [2+2] addition.

The photocatalytic Minisci-like functionalization of N-hydroxyphthalimide esters of aza-bicyclo[3.1.1]heptane carboxylic acids has been developed to introduce various heterocycles at the bridgehead position, demonstrating a method for the synthesis of complex heteroatom-containing bicyclic structures. nih.gov Although this is a different bicyclic system, the principles could potentially be applied to the synthesis of functionalized aza-bicyclo[6.2.0]decanes.

Broader Context of Bicyclic Polyenes in Organic Synthesis and Materials Science

Utility as Versatile Synthetic Intermediates

The inherent ring strain and the presence of multiple reactive π-bonds make Bicyclo[6.2.0]deca-2,4,6-triene a versatile intermediate in organic synthesis. Its reactivity has been primarily explored through pericyclic reactions and interactions with organometallic reagents.

Pericyclic Reactions: The cis-isomer of this compound undergoes thermal reorganization through electrocyclic reactions. These reactions, governed by the principles of orbital symmetry, allow for the controlled formation of stereochemically defined products. The thermal behavior of this triene involves a dynamic equilibrium with its valence isomer, a substituted cyclodecatetraene, highlighting its fluxional nature and the accessibility of different reactive conformations.

Organometallic Chemistry: this compound has proven to be a valuable ligand in organometallic chemistry. For instance, its reaction with diiron nonacarbonyl (Fe₂(CO)₉) yields several organoiron complexes. acs.org In these complexes, the iron tricarbonyl fragment can coordinate to the diene or triene portion of the molecule, modifying its reactivity and allowing for subsequent functionalization. acs.org Such transformations are instrumental in activating the bicyclic framework for further synthetic manipulations. Furthermore, the reaction of cis-Bicyclo[6.2.0]deca-2,4,6-triene with potassium amide in liquid ammonia has been utilized in the synthesis of a dipotassium salt of bicyclo[6.2.0]deca-1,3,5,7-tetraene, which serves as a precursor to the first annulated uranocene, demonstrating its utility in the synthesis of specialized organometallic compounds.

The reaction with palladium(II) complexes also showcases its versatility. These reactions can lead to the formation of η⁴-polyolefin palladium chloride complexes, which can be further modified, for example, by reaction with methanol to yield methoxy-substituted derivatives.

Applications in the Construction of Complex Molecular Architectures

The rigid bicyclic framework of this compound and its derivatives serves as a scaffold for the synthesis of more complex, three-dimensional molecules, including natural products and other architecturally challenging targets.

One notable application is in the synthesis of natural products containing the tricyclo[6.2.0.0²,⁶]decane core, such as kelsoene and poduran. While not a direct precursor, the strategic use of the bicyclo[6.2.0]decane skeleton is crucial in assembling the intricate cis-anti-cis fused 5-5-4 tricarbocyclic structure of these molecules. Methodologies developed for the synthesis of functionalized bicyclo[6.2.0]decane systems, such as those involving photochemical [2+2] cycloadditions, are key to accessing these complex natural product frameworks.

Furthermore, the construction of related bicyclo[6.2.0]decane derivatives, such as bicyclo[6.2.0]deca-1,8-dienes, has been achieved through the thermal [2+2] cycloaddition of allenynes. researchgate.net This method provides a direct route to functionalized bicyclo[6.2.0]decane systems, which can then be elaborated into more complex polycyclic structures. These cycloaddition strategies highlight the importance of the bicyclo[6.2.0]decane motif as a building block in synthetic chemistry.

Examples of Cycloaddition Reactions for Constructing Bicyclo[6.2.0]decane Skeletons
Reaction TypeReactantsProduct SkeletonKey Features
Photochemical [2+2] Cycloaddition1,6-dienesFunctionalized bicyclo[3.2.0]heptane (precursor to tricyclo[6.2.0.0²,⁶]decane)Stereocontrolled, catalyzed by Copper(I)
Thermal [2+2] CycloadditionAllenynesBicyclo[6.2.0]deca-1,8-dienesEfficient for constructing the bicyclo[6.2.0]decane framework

Emerging Roles in Functional Materials and Optoelectronic Devices (referencing related bicyclic polyenes)

While direct applications of this compound in functional materials are still in their nascent stages, the broader class of bicyclic polyenes is being explored for its potential in materials science and optoelectronics. The unique electronic properties arising from the strained and conjugated π-systems of these molecules make them intriguing candidates for novel materials.

Theoretical studies on the electronic properties of bicyclic polyenes and related conjugated systems are providing insights into their potential for conducting and optoelectronic applications. The π-electron delocalization in these systems, which can be tuned by structural modifications, is a key factor in determining their electronic behavior. For instance, the study of polyenes has shown that the degree of electron delocalization significantly impacts their electrical conductivity. nih.gov

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding and Remaining Challenges

cis-Bicyclo[6.2.0]deca-2,4,6-triene is a key intermediate in the complex photochemical and thermal landscape of (CH)₁₀ hydrocarbons. Its chemistry is intrinsically linked to its valence isomers, particularly cyclooctatetraene (B1213319) and its dimers. Current understanding positions the compound as a product of the thermal rearrangement of cis,syn-tricyclo[6.2.0.0²,⁷]deca-3,5-diene and as an intermediate in the thermal isomerization of bicyclo[4.2.2]deca-2,4,7,9-tetraene. Synthetically, it can be prepared from cyclooctatetraene through a sequence involving reduction to its dianion, followed by reaction with 1,2-dibromoethane. osti.gov

Despite this foundational knowledge, significant challenges remain. The synthesis of Bicyclo[6.2.0]deca-2,4,6-triene and its derivatives is often hampered by low yields and the formation of multiple products due to competing reaction pathways. The molecule is prone to thermal and photochemical rearrangements, making its isolation and purification difficult. For instance, its thermal behavior involves a complex equilibrium with other bicyclic and tricyclic isomers, and the precise energetics of these interconversions are not fully mapped out. researchgate.net Furthermore, its interaction with organometallic reagents, such as diiron nonacarbonyl, leads to a variety of structurally complex products, indicating a rich but challenging coordination chemistry that is difficult to predict and control. researchgate.net

Unexplored Reactivity and Novel Synthetic Opportunities

The known reactivity of this compound, centered on pericyclic reactions and rearrangements, only scratches the surface of its potential. The fused cyclobutane (B1203170) ring and the conjugated triene system present distinct reactive sites that could be exploited in novel ways. There is considerable opportunity to explore its cycloaddition chemistry more systematically. While it is known to undergo [6+2] cycloadditions, its potential as a diene or dienophile in [4+2] reactions under various conditions (thermal, photochemical, Lewis acid-catalyzed) is not well-documented.

Future synthetic work could focus on developing more controlled and higher-yielding routes to the bicyclo[6.2.0]decane skeleton. Modern catalytic methods, such as ring-closing metathesis or transition-metal-catalyzed [6+2] cycloadditions, could provide more direct access to this framework. researchgate.net The development of enantioselective syntheses of chiral derivatives remains a significant and untapped opportunity, which could open doors to its use as a scaffold in asymmetric synthesis. Moreover, its deprotonation can lead to the bicyclo[6.2.0]decatetraene dianion, a potentially interesting aromatic or antiaromatic system whose reactivity as a nucleophile is largely unexplored. osti.govwikipedia.org

Future Directions in Computational and Spectroscopic Investigations

While early studies have laid the groundwork, modern computational chemistry offers powerful tools to deepen the understanding of this compound. High-level theoretical calculations could precisely map the potential energy surface for its thermal and photochemical interconversions with its isomers. Such studies could elucidate the transition state structures and activation barriers for these rearrangements, resolving questions about whether they proceed via concerted or stepwise mechanisms. researchgate.net DFT and ab initio methods can also predict its spectroscopic signatures (NMR, IR, UV-Vis) with high accuracy, aiding in the characterization of its transient or difficult-to-isolate derivatives. researchgate.net

Spectroscopically, advanced techniques could provide unprecedented insight into its dynamics. Ultrafast transient absorption spectroscopy could be used to directly observe the excited states involved in its photochemical rearrangements, tracking the isomerization pathways in real-time. The application of two-dimensional NMR techniques to its more complex derivatives and organometallic complexes could help to unambiguously determine their solution-state structures. facotton.com Furthermore, investigating the chiroptical properties (e.g., circular dichroism) of enantiomerically pure derivatives, once synthesized, would provide valuable information on the relationship between its three-dimensional structure and electronic properties.

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